![molecular formula C20H13Cl2NO B11713448 (5-chloro-2-{[(Z)-(3-chlorophenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11713448.png)
(5-chloro-2-{[(Z)-(3-chlorophenyl)methylidene]amino}phenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-CHLOROPHENYL)METHANIMINE is an organic compound characterized by the presence of benzoyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-CHLOROPHENYL)METHANIMINE typically involves the condensation of 2-benzoyl-4-chloroaniline with 3-chlorobenzaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-CHLOROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl chloride derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-CHLOROPHENYL)METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. Studies may focus on its efficacy and safety as a potential drug candidate for various diseases.
Industry
In the industrial sector, (E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-CHLOROPHENYL)METHANIMINE can be used in the production of specialty chemicals, dyes, and polymers. Its chemical properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism of action of (E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-CHLOROPHENYL)METHANIMINE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE
- (E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(2-CHLOROPHENYL)METHANIMINE
- (E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-BROMOPHENYL)METHANIMINE
Uniqueness
(E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-CHLOROPHENYL)METHANIMINE is unique due to its specific arrangement of benzoyl and chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H13Cl2NO |
|---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
[5-chloro-2-[(3-chlorophenyl)methylideneamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H13Cl2NO/c21-16-8-4-5-14(11-16)13-23-19-10-9-17(22)12-18(19)20(24)15-6-2-1-3-7-15/h1-13H |
InChI Key |
ADMJUEWONNHPPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


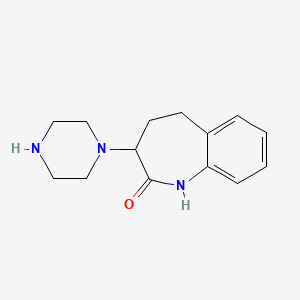

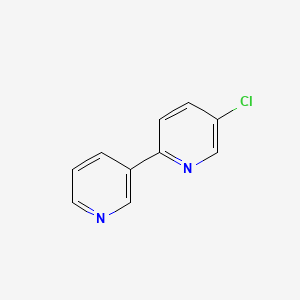
![N'~1~,N'~9~-bis[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11713373.png)
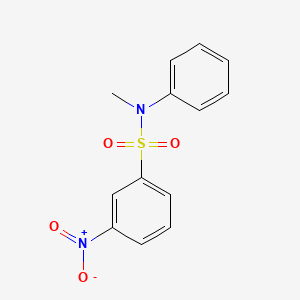
![ethyl 5-chloro-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11713386.png)
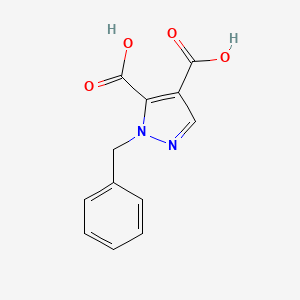
![Ethyl N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11713425.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11713426.png)
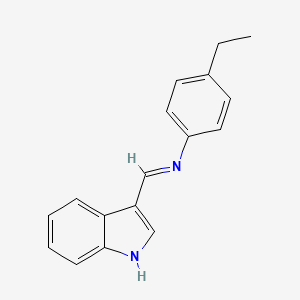
![Ethyl 2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethylcarbamate](/img/structure/B11713438.png)
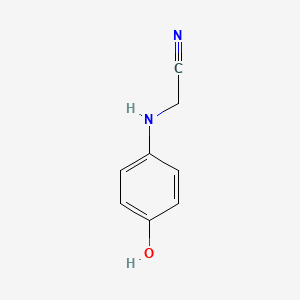
![2-methyl-5-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11713447.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11713452.png)
